BenchChemオンラインストアへようこそ!

2-Methyl-2,8-diazaspiro[4.5]decan-1-one

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

2-Methyl-2,8-diazaspiro[4.5]decan-1-one (CAS 546093-44-1) is a spirocyclic lactam building block with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol. The compound features a conformationally constrained 2,8-diazaspiro[4.5]decan-1-one core bearing an N-methyl substituent at the 2-position.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 546093-44-1
Cat. No. B3144182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,8-diazaspiro[4.5]decan-1-one
CAS546093-44-1
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCN1CCC2(C1=O)CCNCC2
InChIInChI=1S/C9H16N2O/c1-11-7-4-9(8(11)12)2-5-10-6-3-9/h10H,2-7H2,1H3
InChIKeyJTWGSQNWXVCXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,8-diazaspiro[4.5]decan-1-one (CAS 546093-44-1): Spirocyclic Building Block for Kinase-Targeted Drug Discovery


2-Methyl-2,8-diazaspiro[4.5]decan-1-one (CAS 546093-44-1) is a spirocyclic lactam building block with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . The compound features a conformationally constrained 2,8-diazaspiro[4.5]decan-1-one core bearing an N-methyl substituent at the 2-position. This scaffold has been validated as a privileged structure in medicinal chemistry, serving as a key intermediate for inhibitors targeting receptor-interacting protein kinase 1 (RIPK1) [1], phospholipase D (PLD) isoforms [2], chitin synthase [3], and prolyl hydroxylase domain-containing protein 2 (PHD2) [4]. The compound is commercially available as both the free base (CAS 546093-44-1) and the hydrochloride salt (CAS 848580-34-7), with typical purities ranging from 95% to 98% [5].

Why Generic Spirocyclic Building Blocks Cannot Substitute for 2-Methyl-2,8-diazaspiro[4.5]decan-1-one in Lead Optimization


In-class 2,8-diazaspiro[4.5]decan-1-one building blocks are not interchangeable because the N-substituent at the 2-position exerts a dominant influence on both physicochemical properties and biological target engagement. Replacing the N-methyl group with hydrogen eliminates ~1.05 logP units of lipophilicity (from -0.18 to -1.23), fundamentally altering membrane permeability and CNS penetration potential . Conversely, substituting with an N-ethyl group increases logP by approximately 1.85 log units above the methyl analog (to ~1.68 for the HCl salt), which can push compounds beyond optimal drug-like property space . These physicochemical changes directly impact pharmacokinetic profiles: the PLD inhibitor program demonstrated that even a single methyl group incorporation into the diazaspiro core switched isoform selectivity from PLD2-preferring to dual PLD1/2 inhibition [1]. Furthermore, the N-H unsubstituted analog retains an additional hydrogen bond donor, altering both solubility and target binding interactions, while the N-methyl compound's tertiary amide structure confers distinct metabolic stability and conformational properties [2].

Quantitative Differentiation Evidence for 2-Methyl-2,8-diazaspiro[4.5]decan-1-one vs. In-Class Analogs


N-Methyl Substitution Increases Lipophilicity by ~1.05 logP Units vs. Unsubstituted Core

The 2-methyl substituent raises the calculated logP from -1.23 (unsubstituted 2,8-diazaspiro[4.5]decan-1-one) to -0.18 for the target compound, a net increase of ~1.05 log units . This shift brings the compound closer to the optimal CNS drug-like lipophilicity range (logP 1–3) while retaining aqueous solubility. By comparison, the N-ethyl analog (as HCl salt) exhibits a logP of 1.68, representing a 1.86 logP increase over the methyl compound, potentially exceeding desirable lipophilicity ranges for many drug discovery programs .

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Lower Boiling Point (320.4 °C vs. 360.1 °C) Indicates Reduced Intermolecular Hydrogen Bonding vs. Unsubstituted Analog

The target compound has a predicted boiling point of 320.4 ± 35.0 °C at 760 mmHg , substantially lower than the 360.1 ± 35.0 °C predicted for the unsubstituted 2,8-diazaspiro[4.5]decan-1-one . This 39.7 °C reduction is consistent with the loss of one hydrogen bond donor (N-H → N-CH₃), which decreases intermolecular hydrogen bonding in the liquid phase. Both compounds share the same predicted density of 1.1 ± 0.1 g/cm³ .

Process Chemistry Purification Physical Property Profiling

Validated Scaffold for RIPK1 Kinase Inhibition: Lead Compound Achieved 92 nM IC50

The 2,8-diazaspiro[4.5]decan-1-one core, bearing the N-methyl substitution, was employed in a virtual screening and structural optimization campaign that identified a series of potent RIPK1 inhibitors. The optimized lead compound 41, derived from this scaffold, exhibited an IC50 of 92 nM against RIPK1 and demonstrated significant anti-necroptotic effects in a U937 cell necroptosis model [1]. As a reference point, the initial virtual screening hit (a triazaspiro core, compound 8) showed substantially weaker RIPK1 inhibition, necessitating scaffold hopping to the diazaspiro core for potency improvements [1]. This contrasts with the triazaspiro[4.5]decanone core used in prior PLD inhibitor programs, which suffered from poor pharmacokinetic properties (rat t1/2 < 0.15 h, fu < 0.03) [2].

Kinase Inhibition Necroptosis Inflammation

Multi-Target Scaffold Versatility: Five Distinct Target Classes Validated with Quantitative Data

The 2,8-diazaspiro[4.5]decan-1-one scaffold, exemplified by the 2-methyl derivative, has been quantitatively validated across at least five distinct therapeutic target classes: (i) RIPK1 kinase: IC50 = 92 nM [1]; (ii) PLD1/2 dual inhibition: ML299 with PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM [2]; (iii) Chitin synthase: IC50 = 0.10 mM (compound 5h) and 0.13 mM (compound 5b) [3]; (iv) PHD2: potent orally bioavailable inhibitors with resolved co-crystal structure (PDB: 4JZR) [4]; (v) T-type calcium channel antagonism with modest selectivity over L-type channels [5]. Unpublished data also indicate applications as GlyT1 inhibitors and HSL inhibitors [6][7].

Polypharmacology Scaffold Versatility Hit-to-Lead

Commercial Purity and Supply Chain: Multi-Supplier Availability at 97–98% Purity with ISO Certification

2-Methyl-2,8-diazaspiro[4.5]decan-1-one is commercially available from multiple independent suppliers at certified purities of 97% (AKSci ), 98% (Leyan , ChemScene , MolCore , CymitQuimica ), and 95% (CheMenu ). The HCl salt (CAS 848580-34-7) is also widely stocked . In contrast, the unsubstituted analog (CAS 546086-95-7) shows limited commercial availability, and the N-ethyl analog is largely restricted to specialized suppliers with minimum purity specifications of 95–97% . MolCore specifically certifies this compound under ISO quality management systems for pharmaceutical R&D and QC applications .

Procurement Quality Control Supply Chain Robustness

Elimination of an H-Bond Donor vs. Unsubstituted Analog Confers Conformational and Metabolic Advantages

The N-methyl substitution at the 2-position converts the secondary amide (N-H) of the unsubstituted core into a tertiary amide (N-CH₃), eliminating one hydrogen bond donor (HBD). This reduces HBD count from 2 to 1 [1], which directly improves CNS multiparameter optimization (MPO) scores and membrane permeability. The PLD inhibitor program demonstrated that the diazaspiro core (with methyl substitution) showed increased sp3 character relative to the triazaspiro core, resulting in improved free fraction (fu > 0.13 vs. < 0.03), reduced hepatic clearance (CLhep ~43 vs. >65 mL/min/kg), and extended in vivo half-life (t1/2 > 3 h vs. < 0.15 h) [2].

Conformational Analysis Metabolic Stability CNS MPO Scoring

Procurement-Driven Application Scenarios for 2-Methyl-2,8-diazaspiro[4.5]decan-1-one


RIPK1 Kinase Inhibitor Lead Optimization Programs

For research groups pursuing RIPK1-targeted therapies for inflammatory diseases (ALS, MS, Alzheimer's disease, ulcerative colitis), 2-methyl-2,8-diazaspiro[4.5]decan-1-one serves as the validated starting scaffold that already delivered lead compound 41 with an IC50 of 92 nM and demonstrated anti-necroptotic efficacy in U937 cells [1]. Procuring this building block enables direct SAR expansion from published data, reducing the synthetic cycle count required to achieve lead-like potency.

CNS-Penetrant Kinase Inhibitor Scaffold Development

The compound's logP of -0.18 and single HBD position it optimally for CNS drug design [1]. The PLD inhibitor program established that the 2,8-diazaspiro[4.5]decan-1-one core achieves a >20-fold in vivo half-life improvement over the triazaspiro comparator (t1/2 > 3 h vs. < 0.15 h) while maintaining measurable free fraction [2]. Researchers developing brain-penetrant kinase inhibitors should select this scaffold over the unsubstituted or triazaspiro alternatives to maximize the probability of achieving acceptable CNS pharmacokinetics.

Multi-Program Medicinal Chemistry Supply Consolidation

Organizations running parallel hit-to-lead campaigns across kinase, phospholipase, and protease targets can consolidate procurement to a single 2,8-diazaspiro[4.5]decan-1-one building block. The scaffold has been validated against RIPK1 (IC50 = 92 nM), PLD1/2 (IC50 = 6/20 nM), chitin synthase (IC50 = 0.10 mM), PHD2 (co-crystal solved, PDB 4JZR), and T-type calcium channels [3][4][5][6]. Multi-supplier availability (6+ vendors, 95–98% purity) ensures competitive bulk pricing and stable supply chains for large-scale parallel synthesis [7].

Antifungal Drug Discovery Targeting Chitin Synthase

For antifungal programs, the 2,8-diazaspiro[4.5]decan-1-one scaffold has produced compounds with chitin synthase IC50 values as low as 0.10 mM (compound 5h) and MIC values of 0.07 mmol/L against Aspergillus flavus, comparable or superior to fluconazole [1]. The scaffold's selectivity for fungal over bacterial targets (little antibacterial activity observed) supports its use in developing pathogen-specific antifungals with reduced microbiome disruption potential.

Quote Request

Request a Quote for 2-Methyl-2,8-diazaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.